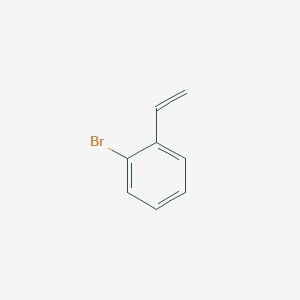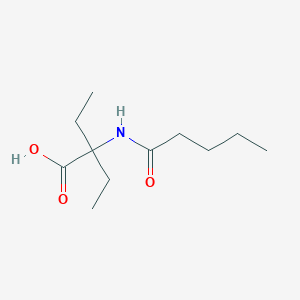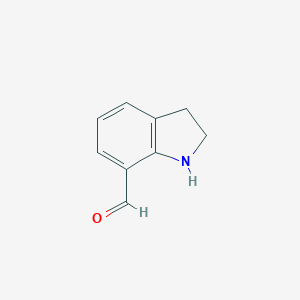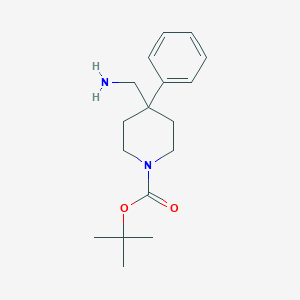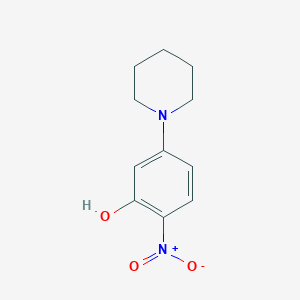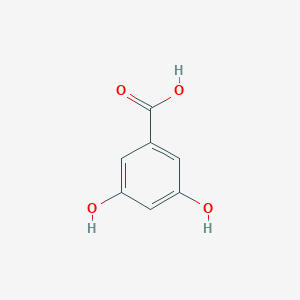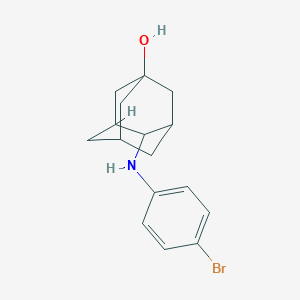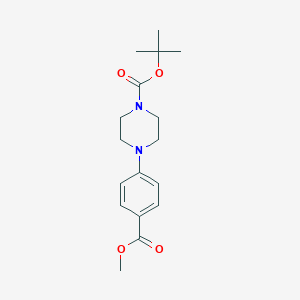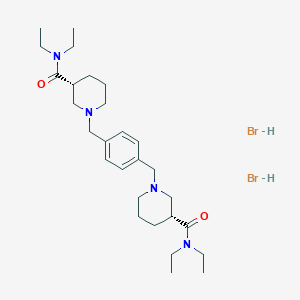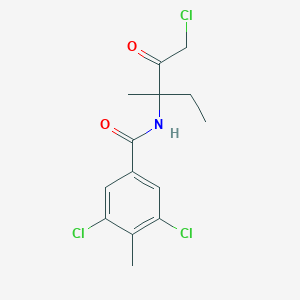
ゾキサミド
概要
説明
Zoxamide is a chlorinated benzamide fungicide widely used in agriculture to control various fungal diseases, particularly those caused by oomycetes. It is effective against pathogens such as Phytophthora infestans and Plasmopara viticola, which cause late blight in potatoes and tomatoes and downy mildew in grapes, respectively . Zoxamide is known for its low aqueous solubility, volatility, and low potential for leaching into groundwater .
科学的研究の応用
Zoxamide has several scientific research applications, including:
Agricultural Research: It is extensively studied for its effectiveness in controlling fungal diseases in crops such as potatoes, tomatoes, and grapes.
Environmental Studies: Research focuses on the environmental fate of zoxamide, including its adsorption, desorption, and degradation in various soil types.
Toxicological Studies: Studies investigate the toxicological effects of zoxamide on non-target organisms, including its potential genotoxicity and cytotoxicity.
作用機序
Target of Action
Zoxamide is a chlorinated benzamide fungicide . Its primary target is the microtubule formation in cells . By binding to B-tubulin, it disrupts the formation of microtubules .
Mode of Action
Zoxamide operates by countering the oomycetes . The mode of action of zoxamide involves nuclear partition and destruction of the microtubule cytoskeleton . This disruption of microtubule formation prevents the normal functioning of cells, leading to their death .
Biochemical Pathways
The biochemical pathways affected by Zoxamide are related to cell division and growth. By disrupting microtubule formation, Zoxamide interferes with the normal cell division process . This leads to the death of the cells and prevents the spread of the fungi.
Pharmacokinetics
Zoxamide has a low acute toxicity . The major routes of dissipation for Zoxamide are hydrolysis and photodegradation . Zoxamide may remain in the environment for days to months due to its immobile nature .
Result of Action
The result of Zoxamide’s action is the death of the targeted cells. By disrupting the formation of microtubules, Zoxamide prevents the normal functioning of cells, leading to their death . This effectively controls the spread of the fungi.
Action Environment
The fate of Zoxamide in the environment can be attributed to the type and geological nature of soils . Biotic and abiotic ecological factors’ implications on Zoxamide’s presence in the environment were assessed via hydrolysis, photolysis, and bio-degradative procedures . Zoxamide displayed an overall varying fate in the environment .
生化学分析
Biochemical Properties
Zoxamide functions primarily by inhibiting the polymerization of β-tubulin, a protein essential for microtubule formation in eukaryotic cells . This inhibition disrupts the microtubule network, leading to mitotic arrest and cell death in fungal pathogens . Zoxamide interacts specifically with β-tubulin, binding to a site distinct from other tubulin inhibitors, which contributes to its unique mode of action . Additionally, zoxamide has been shown to interact with other cellular proteins involved in microtubule dynamics, further enhancing its antifungal efficacy .
Cellular Effects
Zoxamide exerts significant effects on various types of cells, particularly those of fungal origin. By disrupting microtubule assembly, zoxamide interferes with essential cellular processes such as mitosis and intracellular transport . This disruption leads to the inhibition of cell division and ultimately cell death. In addition to its impact on microtubules, zoxamide has been observed to affect cell signaling pathways and gene expression, further contributing to its antifungal activity . The compound’s ability to induce oxidative stress and disrupt cellular metabolism also plays a role in its overall effectiveness .
Molecular Mechanism
The molecular mechanism of zoxamide involves its binding to the β-tubulin protein, preventing the polymerization of tubulin into microtubules . This binding occurs at a specific site on β-tubulin, distinct from the binding sites of other tubulin inhibitors . The inhibition of microtubule formation leads to mitotic arrest, as the cells are unable to properly segregate their chromosomes during cell division . Additionally, zoxamide’s interaction with β-tubulin induces conformational changes that further disrupt microtubule dynamics . These molecular interactions are critical for zoxamide’s fungicidal activity and its ability to control fungal infections .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zoxamide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can be influenced by factors such as temperature and pH . Over time, zoxamide may undergo degradation, leading to a reduction in its antifungal activity . Long-term studies have shown that zoxamide can have persistent effects on cellular function, including prolonged mitotic arrest and cell death . These temporal effects are important considerations for the effective use of zoxamide in agricultural settings .
Dosage Effects in Animal Models
The effects of zoxamide vary with different dosages in animal models. At low to moderate doses, zoxamide has been shown to effectively control fungal infections without causing significant adverse effects . At high doses, zoxamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management when using zoxamide in agricultural applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve antifungal activity .
Metabolic Pathways
Zoxamide is metabolized through various pathways in both plants and animals. In plants, zoxamide undergoes hydrolysis and oxidation, leading to the formation of several metabolites . These metabolites can further interact with cellular enzymes and cofactors, influencing metabolic flux and metabolite levels . In animals, zoxamide is primarily metabolized in the liver, where it undergoes similar hydrolytic and oxidative processes . The metabolic pathways of zoxamide are crucial for understanding its persistence and efficacy in different biological systems .
Transport and Distribution
Within cells and tissues, zoxamide is transported and distributed through various mechanisms. The compound’s low aqueous solubility and volatility influence its distribution, with a tendency to accumulate in lipid-rich tissues . Zoxamide interacts with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The distribution of zoxamide within the plant or animal body can affect its localization and accumulation, impacting its overall efficacy .
Subcellular Localization
Zoxamide’s subcellular localization is primarily associated with its target site, the microtubules . The compound is directed to specific cellular compartments where microtubule assembly occurs, such as the cytoplasm and mitotic spindle . Post-translational modifications and targeting signals play a role in directing zoxamide to these compartments . The subcellular localization of zoxamide is essential for its activity, as it ensures that the compound reaches its target site and exerts its antifungal effects .
準備方法
Synthetic Routes and Reaction Conditions
Zoxamide is synthesized through a multi-step process involving the chlorination of benzamide derivatives. The key steps include:
Chlorination: Benzamide is chlorinated to introduce chlorine atoms at specific positions on the benzene ring.
Amidation: The chlorinated benzamide is then reacted with an appropriate amine to form the final zoxamide structure.
Industrial Production Methods
In industrial settings, zoxamide is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity zoxamide.
化学反応の分析
Types of Reactions
Zoxamide undergoes several types of chemical reactions, including:
Hydrolysis: Zoxamide can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond.
Photodegradation: Exposure to light can cause the degradation of zoxamide, resulting in the formation of various degradation products.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Photodegradation: This reaction occurs under ultraviolet light, often in the presence of a photocatalyst.
Major Products Formed
The major products formed from the hydrolysis of zoxamide include chlorinated benzamides and amines. Photodegradation products vary depending on the specific conditions but generally include a range of smaller organic molecules .
類似化合物との比較
Similar Compounds
Mancozeb: Another fungicide used to control similar fungal diseases.
Ethaboxam: A benzamide fungicide similar to zoxamide, used primarily against oomycetes.
Uniqueness of Zoxamide
Zoxamide is unique due to its specific mode of action targeting β-tubulin in oomycetes, which reduces the likelihood of cross-resistance with other fungicides. Its low environmental persistence and minimal impact on non-target organisms further enhance its suitability for agricultural use .
特性
IUPAC Name |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUGWDPPRBKJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032581 | |
| Record name | Zoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Zoxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.38 g/cu m at 20 °C | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C | |
| Record name | Zoxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid, Fine, white powder | |
CAS No. |
156052-68-5 | |
| Record name | Zoxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156052-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoxamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156052685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1XZW465PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158-160 °C | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zoxamide exert its fungicidal effect?
A1: Zoxamide specifically targets the β-tubulin protein in oomycetes. [] It binds covalently to the β-subunit, disrupting the formation of microtubules, which are essential for cell division. [] This disruption leads to the arrest of nuclear division and ultimately, cell death in the fungus. []
Q2: Does zoxamide affect mammalian cells in the same way?
A2: While zoxamide targets β-tubulin in oomycetes, its metabolic pathway in mammals involves hydroxylation and subsequent conjugation with glutathione or glucuronic acid. [] These conjugates lose their activity against mammalian cells, potentially due to an inability to cross the cell membrane. []
Q3: Are there known cases of zoxamide resistance in oomycetes?
A3: Yes, resistance to zoxamide has been observed in several oomycete species, including Phytophthora sojae and Botrytis cinerea. [, ] In P. sojae, resistance is primarily conferred by a C239S mutation in the β-tubulin gene. [] This mutation has also been found naturally in Pythium aphanidermatum, which exhibits inherent resistance to zoxamide. [] In B. cinerea, resistance has been linked to mutations at positions E198A, E198K, F200Y, and M233I in the β-tubulin gene. [, ]
Q4: What analytical methods are used to detect and quantify zoxamide?
A4: Common methods for analyzing zoxamide residues include gas chromatography with electron capture detection (GC-ECD) [] and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [] These techniques offer high sensitivity and selectivity for accurate quantification of zoxamide in various matrices.
Q5: Are there any studies on the biodegradation of zoxamide?
A5: A study investigated the ability of bacterial strains Escherichia coli, Streptococcus pyogenes, and Streptococcus pneumoniae to biodegrade zoxamide. [] While the bacteria showed potential for zoxamide biotransformation, the degradation rates were low to moderate, highlighting the need for further research into more efficient bioremediation strategies. []
Q6: How does zoxamide formulation impact its efficacy and environmental fate?
A6: Formulation plays a crucial role in zoxamide's performance. Conventional formulations often rely on high levels of stabilizers and organic solvents, leading to low water solubility and potential for environmental pollution. [] Nanoformulations, such as zoxamide nanosuspension, have shown promise in improving water solubility, deposition, and accumulation in plants, potentially leading to reduced application rates and environmental impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
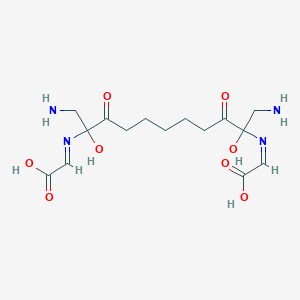

![2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-](/img/structure/B128955.png)

